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molecular formula C19H25NOSi B8381964 3-(Tert-butyldiphenylsilyloxy)azetidine

3-(Tert-butyldiphenylsilyloxy)azetidine

Cat. No. B8381964
M. Wt: 311.5 g/mol
InChI Key: POIWVOJVDXVTMT-UHFFFAOYSA-N
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Patent
US07001897B2

Procedure details

A solution of 1-benzyloxycarbonyl-3-t-butyldiphenylsilyloxyazetidine (4.04 g, 9.07 mmol) in methanol (200 ml) was subjected to catalytic hydrogenation in the presence of 10% palladium on charcoal (4.04 g) at room temperature for 1.5 hours. After checking the completion of the reaction, the reaction mixture was filtered and the filtrate concentrated under reduced pressure, and the obtained residue was dried under reduced pressure to give 3-t-butyldiphenylsilyloxyazetidine (2.70 g, yield 96%) as a colorless oil.
Name
1-benzyloxycarbonyl-3-t-butyldiphenylsilyloxyazetidine
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.04 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:14][CH:13]([O:15][Si:16]([C:29]([CH3:32])([CH3:31])[CH3:30])([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:12]1)=O)C1C=CC=CC=1>CO.[Pd]>[Si:16]([O:15][CH:13]1[CH2:12][NH:11][CH2:14]1)([C:29]([CH3:32])([CH3:30])[CH3:31])([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1

Inputs

Step One
Name
1-benzyloxycarbonyl-3-t-butyldiphenylsilyloxyazetidine
Quantity
4.04 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(C1)O[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
4.04 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OC1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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